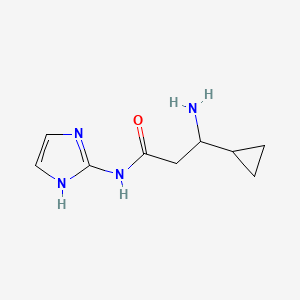![molecular formula C17H24N2O4S B8349839 Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B8349839.png)
Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[3.4]octane-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[34]octane-6-carboxylate is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where two rings are connected through a single atom, which in this case is a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[3.4]octane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the isopropylsulfonyl group: This step often involves sulfonylation using reagents such as isopropylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
- Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
Uniqueness
Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[3.4]octane-6-carboxylate is unique due to the presence of the isopropylsulfonyl group, which can impart distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug discovery and development.
特性
分子式 |
C17H24N2O4S |
|---|---|
分子量 |
352.5 g/mol |
IUPAC名 |
benzyl 2-propan-2-ylsulfonyl-2,7-diazaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C17H24N2O4S/c1-14(2)24(21,22)19-12-17(13-19)8-9-18(11-17)16(20)23-10-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3 |
InChIキー |
CLDGGDJQSVDZMO-UHFFFAOYSA-N |
正規SMILES |
CC(C)S(=O)(=O)N1CC2(C1)CCN(C2)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-2-[(2-nitrophenyl)methoxy]benzaldehyde](/img/structure/B8349770.png)








![4-[2-(2-bromophenyl)ethyl]-1H-pyrrole-2-carboxylic acid ethyl ester](/img/structure/B8349834.png)


![2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]decane](/img/structure/B8349860.png)
